1-(2-Naphthyl)ethanol
Overview
Description
1-(2-Naphthyl)ethanol, also known as 1-(2-naphthyl)ethan-1-ol, is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, where an ethanol group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
It’s structurally similar to ethanol, which is known to interact with several targets in the body, including gaba, glycine, and nmda receptors .
Mode of Action
Ethanol alters the membranes of neurons and their ion channels, enzymes, and receptors .
Biochemical Pathways
One study suggests that (s)-1-(2-naphthyl)ethanol can be used to synthesize (s)-2-chloro-1-phenylethanol in the presence of a chiral bidentate titanium lewis acid catalyst .
Pharmacokinetics
It’s worth noting that similar compounds, such as ethanol, are rapidly absorbed from the gastrointestinal tract and distributed throughout the body .
Result of Action
It’s known that thermal decomposition of the compound can lead to the release of irritating gases and vapors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Naphthyl)ethanol. For instance, adequate ventilation is recommended when handling the compound to avoid dust formation and inhalation .
Preparation Methods
1-(2-Naphthyl)ethanol can be synthesized through several methods. One common synthetic route involves the reduction of 2-naphthaldehyde using sodium borohydride (NaBH4) in an alcohol solvent. The reaction typically proceeds under mild conditions and yields the desired alcohol product .
Industrial production methods may involve the catalytic hydrogenation of 2-naphthaldehyde using a palladium catalyst. This method is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
1-(2-Naphthyl)ethanol undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
The major products formed from these reactions include 2-naphthaldehyde, 2-naphthylmethane, and 2-naphthyl chloride .
Scientific Research Applications
1-(2-Naphthyl)ethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(2-Naphthyl)ethanol can be compared with other similar compounds, such as:
1-Naphthol: Similar to 2-naphthol, 1-naphthol has a hydroxyl group attached to the first carbon of the naphthalene ring.
2-Naphthylmethanol: This compound has a similar structure to this compound but with the hydroxyl group attached to the first carbon of the naphthalene ring.
This compound is unique due to its specific position of the hydroxyl group, which influences its reactivity and applications in various fields .
Properties
IUPAC Name |
1-naphthalen-2-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRKCRWZRKETCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7228-47-9 | |
Record name | 1-(2-Naphthyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7228-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Methylnaphthalene-2-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7228-47-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-methylnaphthalene-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.846 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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